REACTION_CXSMILES
|
[C:1]([CH:9]([NH:11][C:12](=[O:22])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][CH:20]=O)C)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4]C=1.[Br:23]Br.[C:25](O)(=O)[CH3:26]>>[CH2:25]([C:20]1[N:11]([CH2:9][C:1]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:12](=[O:22])[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:19]=1)[CH3:26].[Br:23][CH:25]([C:20]1[N:11]([CH2:9][C:1]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:12](=[O:22])[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:19]=1)[CH3:26]
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(1-benzoylethyl)-2-(formylamino)-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C)NC(C1=C(C=CC=C1)NC=O)=O
|
Name
|
Compound E
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C)NC(C1=C(C=CC=C1)NC=O)=O
|
Name
|
Compound E
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C)NC(C1=C(C=CC=C1)NC=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC2=CC=CC=C2C(N1CC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=NC2=CC=CC=C2C(N1CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |